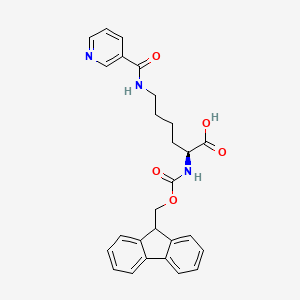

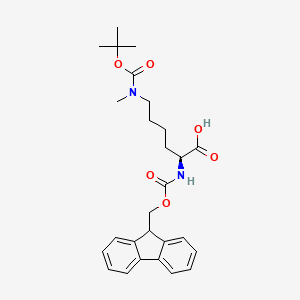

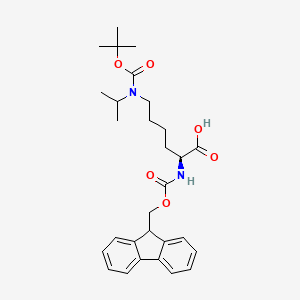

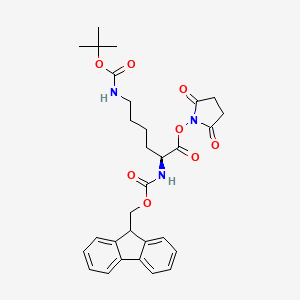

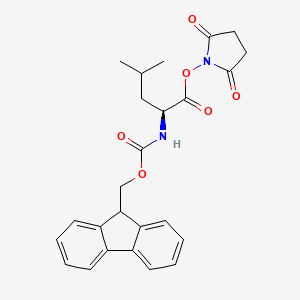

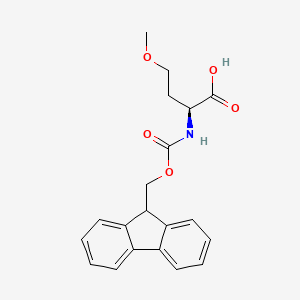

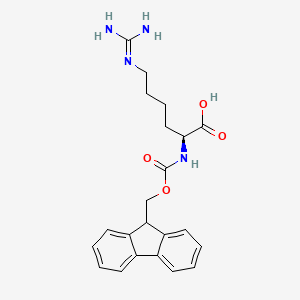

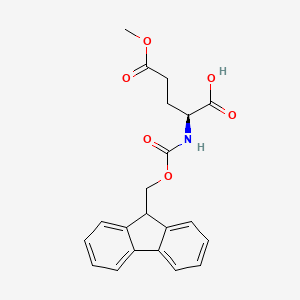

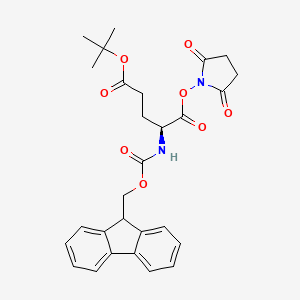

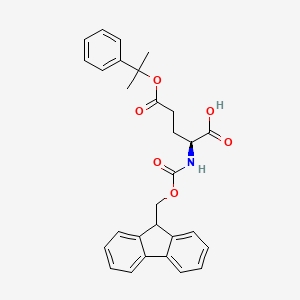

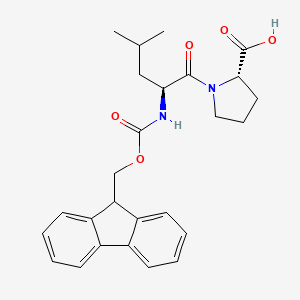

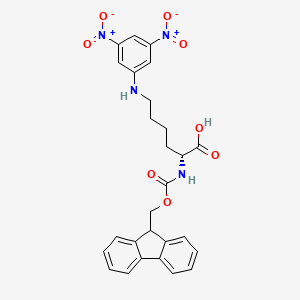

(2R)-6-(3,5-dinitroanilino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(2R)-6-(3,5-dinitroanilino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C27H26N4O8 and its molecular weight is 534,53 g/mole. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Mode of Action

The mode of action of Fmoc-D-Lys(Dnp)-OH involves its role in the synthesis of peptides. The compound is used in Fmoc solid-phase peptide synthesis, a technique that has matured considerably and is now the standard approach for the routine production of peptides . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of Fmoc-aa-OxymaPure (active ester) and Fmoc-peptide resin .

Biochemical Pathways

The biochemical pathways affected by Fmoc-D-Lys(Dnp)-OH are related to its role in peptide synthesis. The compound is part of a class of synthetic hydrogel-forming amphiphilic cationic peptides, which have been proposed as a scaffold for bioprinting applications . These peptides self-assemble and gel in aqueous solution, a process allowed only by the correct balancing among aggregation forces within the peptide sequences, such as van der Waals forces, hydrogen bonding, and π–π stacking .

Pharmacokinetics

It is known that the compound forms part of peptide-based hydrogels, which are biocompatible materials suitable for biological, biomedical, and biotechnological applications .

Result of Action

The result of the action of Fmoc-D-Lys(Dnp)-OH is the formation of peptide-based hydrogels. These hydrogels are soft materials formed by water-swollen networks with a non-Newtonian fluid behavior and self-supporting features . They display different advantages, including chemical and physical responsiveness to stimuli, intrinsic biocompatibility of their molecular constituents, chemical accessibility, tunability, and the generation of a physiologically relevant environment for in vitro experiments .

Action Environment

The action of Fmoc-D-Lys(Dnp)-OH is influenced by environmental factors. For instance, the compound’s ability to form hydrogels is dependent on the correct balancing among aggregation forces within the peptide sequences . Additionally, the swelling ratios of the hydrogels, which can impact their properties and applications, are measured by adding water to each hydrogel sample and subsequently incubating them at a specific temperature .

属性

IUPAC Name |

(2R)-6-(3,5-dinitroanilino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N4O8/c32-26(33)25(11-5-6-12-28-17-13-18(30(35)36)15-19(14-17)31(37)38)29-27(34)39-16-24-22-9-3-1-7-20(22)21-8-2-4-10-23(21)24/h1-4,7-10,13-15,24-25,28H,5-6,11-12,16H2,(H,29,34)(H,32,33)/t25-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSGITEQCSCXMRC-RUZDIDTESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCNC4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCCCNC4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N4O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

534.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。